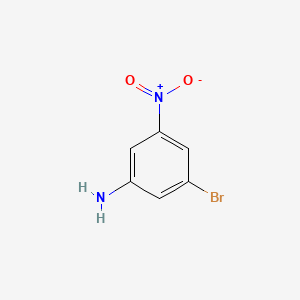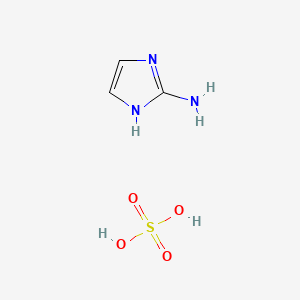![molecular formula C7H11N3 B3021788 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 885529-68-0](/img/structure/B3021788.png)
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Übersicht
Beschreibung
“2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine” is a chemical compound with the CAS Number: 885529-68-0 . It has a molecular weight of 137.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine” and its InChI code is "1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3" .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 137.18 . The IUPAC name for this compound is “2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine” and its InChI code is "1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3" .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Research has demonstrated the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition to alkynes. This cyclization has been extended to 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).
Characterization and Bioactivities
- Pyrazole derivatives, including those related to 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, have been synthesized and characterized through various spectroscopic techniques. Their biological activities against breast cancer and microbes have been confirmed (Titi et al., 2020).
Synthesis of Novel Heterocyclic Dyes
- Heterocyclic amines have been used to synthesize novel disazo dyes. These dyes are characterized by their solvatochromic behavior in various solvents and the effects of substituents on their visible absorption maxima (Karcı & Karcı, 2008).
Domino Reactions and Compound Synthesis
- Studies have been conducted on the domino reactions of 3-methylpyrazol-5-amine with aromatic or heterocyclic aldehydes and other compounds. This leads to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine and related systems (Lipson et al., 2015).
Bicyclization Strategies
- Novel bicyclization strategies have been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives. These methods provide a practical approach to creating multicyclic pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Tu et al., 2014).
Crystallography and Structural Analysis
- Crystallographic analysis has been used to study the structure of compounds related to 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, including their intramolecular hydrogen bonding and spatial configurations (Liu et al., 2009).
Synthesis and Characterization of Fused Heterocycles
- Research has focused on the synthesis of fused quinoline heterocycles, including hexaazaaceanthrylenes and pentaazabenzo[a]-fluorenes. These compounds are synthesized through diazotization and cycloaddition reactions (Mekheimer, 2001).
Studies on Vilsmeier-Haack Reaction and Heterocyclic Derivatives
- The Vilsmeier-Haack reaction has been utilized to synthesize novel heterocyclo-substituted thieno[2,3-c:5,4-c′]dipyrazole derivatives with potential antibacterial and antifungal activities (Awad, 1992).
Development of Polymer-Supported Quenching Reagents
- Polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate have been developed for quenching excess reactants in parallel syntheses of ureas, thioureas, sulfonamides, amides, and pyrazoles. This approach is significant for combinatorial chemistry (R. J. C. and Hodges, 1997).
Catalyzed Domino Reactions
- L-Proline-catalyzed domino reactions have been used to synthesize functionally rich pyrazolo[3,4-b]pyridines. This transformation involves forming multiple bonds and creating a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGAHBJEYYFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585368 | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
CAS RN |
885529-68-0, 877041-43-5 | |
| Record name | 2,4,5,6-Tetrahydro-2-methyl-3-cyclopentapyrazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885529-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)



![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)

